molecular formula C17H11NO B6376705 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile CAS No. 1261912-40-6

2-Hydroxy-4-(naphthalen-1-yl)benzonitrile

Cat. No.: B6376705
CAS No.: 1261912-40-6
M. Wt: 245.27 g/mol
InChI Key: BDVWAQLSMAHJKP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-1-yl)benzonitrile: is an organic compound with the molecular formula C18H11NO It features a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring, which is further substituted with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile typically involves the reaction of 4-formylbenzonitrile with naphthalen-2-ol in the presence of a base such as pyrrolidine. The reaction is carried out at elevated temperatures (around 100°C) for several hours, followed by purification through recrystallization from solvents like dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of 2-hydroxy-4-(naphthalen-1-yl)benzaldehyde.

    Reduction: Formation of 2-hydroxy-4-(naphthalen-1-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds .

Biology and Medicine: The compound’s structural features make it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals or biochemical probes.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or other non-covalent interactions. The hydroxyl and nitrile groups can serve as key functional sites for these interactions .

Comparison with Similar Compounds

    2-Hydroxy-1-naphthaldehyde: Similar in structure but lacks the nitrile group.

    4-Hydroxybenzonitrile: Similar in structure but lacks the naphthalene moiety.

    2-Hydroxy-4-(naphthalen-2-yl)benzonitrile: An isomer with the naphthalene group attached at a different position.

Uniqueness: 2-Hydroxy-4-(naphthalen-1-yl)benzonitrile is unique due to the specific positioning of the hydroxyl and nitrile groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research .

Properties

IUPAC Name

2-hydroxy-4-naphthalen-1-ylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO/c18-11-14-9-8-13(10-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVWAQLSMAHJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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